2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one is an organic compound that features a chlorophenyl group, a thiophenyl group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one typically involves the reaction of 2-chlorothiophenol with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Bromophenyl)thio)-1-(thiophen-2-yl)ethan-1-one
- 2-((2-Fluorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one
- 2-((2-Methylphenyl)thio)-1-(thiophen-2-yl)ethan-1-one
Uniqueness
2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions compared to its analogs with different substituents. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
Molecular Formula |
C12H9ClOS2 |
---|---|
Molecular Weight |
268.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C12H9ClOS2/c13-9-4-1-2-5-11(9)16-8-10(14)12-6-3-7-15-12/h1-7H,8H2 |
InChI Key |
KUSNTAQICOQHPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)SCC(=O)C2=CC=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.